

An In-depth Technical Guide to the Thermodynamic Properties of Xenon Tetrafluoride

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Compound of Interest		
Compound Name:	Xenon tetrafluoride	
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Introduction

Xenon tetrafluoride (XeF₄) holds a significant place in the history of chemistry as one of the first noble gas compounds to be synthesized, challenging the long-held belief of their inertness. As a powerful fluorinating agent and a precursor in the synthesis of other xenon compounds, a thorough understanding of its thermodynamic properties is crucial for its application in various fields, including materials science and as a potential component in specialized synthesis pathways relevant to drug development. This technical guide provides a comprehensive overview of the core thermodynamic properties of XeF₄, detailing experimental methodologies and presenting quantitative data in a clear, accessible format.

Core Thermodynamic Properties of Xenon Tetrafluoride

The thermodynamic stability and reactivity of **xenon tetrafluoride** are characterized by several key parameters. These values have been determined through various experimental techniques, with adiabatic calorimetry being a primary method for heat capacity and entropy measurements.

Summary of Thermodynamic Data



The following tables summarize the key thermodynamic properties of **xenon tetrafluoride** in its solid and gaseous states at standard conditions (298.15 K and 1 atm, unless otherwise noted).

Table 1: Standard Thermodynamic Properties of Solid XeF4 at 298.15 K

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°f	-251.00[1]	kJ/mol
Standard Molar Entropy	S°	167.00 ± 0.17[2]	J/(mol·K)
Molar Heat Capacity (constant pressure)	Cp°	118.39 ± 0.12[2]	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG°f	-145.48 ± 0.88[3]	kJ/mol
Enthalpy Function	(H° - H°₀)/T	77.24 ± 0.08[2]	J/(mol·K)
Gibbs Energy Function	(G° - H°₀)/T	-89.76 ± 0.09[2]	J/(mol·K)

Table 2: Thermodynamic Properties of Gaseous XeF4 at 298.15 K

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°f	-201.39 ± 0.90 (at 0 K) [2][3]	kJ/mol
Standard Molar Entropy	S°	323.2 ± 2.0[2][3]	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG°f	-131.36 ± 0.91[3]	kJ/mol
Standard Entropy of Formation	ΔS°f	-250.97 ± 0.40[2][3]	J/(mol·K)



Table 3: Other Relevant Thermodynamic and Physical Properties

Property	Value	Units
Sublimation Enthalpy	64[1]	kJ/mol
Sublimation Temperature	117[1]	°C
Triple Point Temperature	390.25 ± 0.05[4]	К
Vapor Pressure at 25 °C	3.8[5][6]	mm Hg
Density (solid at 25 °C)	4.040[1]	g/cm ³

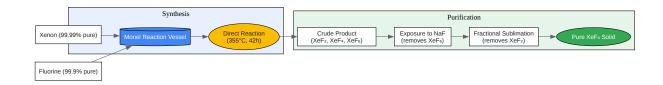
Experimental Protocols

The accurate determination of the thermodynamic properties of a reactive compound like **xenon tetrafluoride** requires meticulous experimental procedures. The following sections detail the methodologies employed in key experiments.

Synthesis and Purification of Xenon Tetrafluoride

A high-purity sample is essential for accurate thermodynamic measurements. The synthesis and purification of XeF₄ typically involve the direct reaction of xenon and fluorine gases, followed by a purification process to remove other xenon fluorides.

The general workflow for the preparation of a pure XeF₄ sample suitable for calorimetry is outlined below.





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Caption: Workflow for the synthesis and purification of **Xenon Tetrafluoride**.

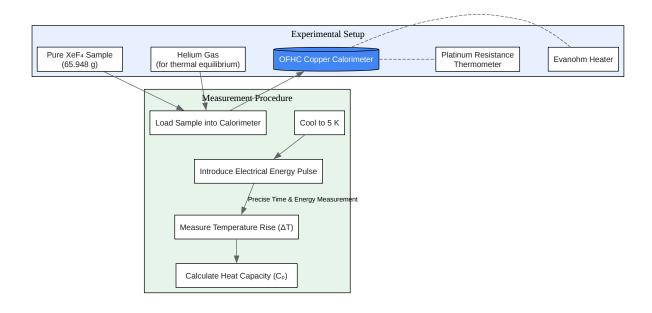
The synthesis involves heating a mixture of high-purity xenon and fluorine in a corrosion-resistant Monel vessel. The initial product is a mixture of xenon difluoride (XeF₂), **xenon tetrafluoride** (XeF₄), and xenon hexafluoride (XeF₆). The bulk of the more volatile XeF₆ is removed by reaction with sodium fluoride (NaF). The remaining XeF₂ is then separated from XeF₄ by fractional sublimation, exploiting the difference in their vapor pressures.[3]

Adiabatic Calorimetry for Heat Capacity Measurement

The heat capacity of **xenon tetrafluoride** was precisely determined using adiabatic calorimetry over a temperature range of 5 to 350 K.[2][3]

The experimental setup and procedure can be summarized as follows:





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Caption: Workflow for adiabatic calorimetry of **Xenon Tetrafluoride**.

A known mass of purified **xenon tetrafluoride** was sublimed into an oxygen-free high-conductivity (OFHC) copper calorimeter.[3] A small amount of helium gas was added to promote thermal equilibrium.[3] The calorimeter was then cooled to the starting temperature of 5 K. The temperature of the calorimeter was measured using a platinum resistance thermometer. Electrical energy was introduced in discrete pulses using an Evanohm heater, and the resulting temperature increase was carefully measured.[3] The heat capacity at a given temperature is then calculated from the amount of electrical energy supplied and the measured temperature change. The heat capacity of the empty calorimeter was determined in a separate



series of measurements and subtracted from the total to obtain the heat capacity of the XeF₄ sample.[3]

Vapor Pressure Measurement

Vapor pressure data is crucial for understanding the phase behavior of XeF₄ and for deriving other thermodynamic properties like the enthalpy of sublimation. The vapor pressure of **xenon tetrafluoride** has been measured using a diaphragm-type pressure transducer.[4] This method is suitable for reactive compounds as it isolates the pressure gauge from the corrosive substance. The experimental results for the vapor pressure of solid XeF₄ between 275 K and its triple point at 390.25 K are represented by the following equation[4]:

 $\log P(mm) = -(3226.21 / T) - 0.43434 \log T + 12.301738$

where P is the pressure in millimeters of mercury and T is the absolute temperature in Kelvin.

Conclusion

The thermodynamic properties of **xenon tetrafluoride** have been well-characterized through careful and precise experimental work. The data presented in this guide, particularly the standard enthalpy of formation, entropy, and heat capacity, provide a solid foundation for understanding the stability, reactivity, and potential applications of this unique noble gas compound. The detailed experimental protocols offer insight into the rigorous methods required to handle and study such reactive materials, providing valuable information for researchers working in inorganic synthesis, materials science, and other advanced scientific disciplines.

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